molecular formula C11H9BrN2O2 B1378533 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1448684-52-3

1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1378533
CAS No.: 1448684-52-3
M. Wt: 281.1 g/mol
InChI Key: VEQOPDHDCDATQX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a bromophenyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 5-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in further electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common reagents used in these reactions include bromine, NBS, nitric acid, sulfuric acid, and various nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: It has been investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It has been used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s derivatives have been explored for use in agrochemicals and as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to induce anticancer activity. The molecular targets and pathways involved vary based on the compound’s structural modifications and the biological context in which it is used.

Comparison with Similar Compounds

1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: The bromine atom is positioned differently, potentially altering its chemical and biological properties.

    1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Substitution with chlorine instead of bromine can lead to variations in reactivity and application.

Properties

IUPAC Name

2-(3-bromophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-5-10(11(15)16)14(13-7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOPDHDCDATQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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